
H-N-Me-D-Gln-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-N-Me-D-Gln-OH can be achieved through several methods. One common approach involves the Michael addition reactions of a nickel (II) complex of a chiral glycine-Schiff base. This method allows for the selective formation of the desired chiral center . Another method involves the use of solvent-assisted ligand incorporation, which has been shown to be effective in the synthesis of chiral fluorescent zirconium-based metal-organic framework materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
H-N-Me-D-Gln-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-methyl-D-glutamic acid, while reduction can yield N-methyl-D-glutamine derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
H-N-Me-D-Gln-OH has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of H-N-Me-D-Gln-OH involves its interaction with specific molecular targets and pathways. For example, in the context of peptide-based drug development, it can bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biological processes . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparación Con Compuestos Similares
H-N-Me-D-Gln-OH can be compared with other similar compounds, such as:
N-methyl-L-glutamine: This compound has a similar structure but differs in the configuration of the chiral center.
N-methyl-D-asparagine: This compound has a similar methylated amide group but differs in the side chain structure.
N-methyl-D-glutamic acid: This compound is an oxidized form of this compound and has different chemical properties.
The uniqueness of this compound lies in its specific chiral configuration and the presence of the methyl group on the nitrogen atom, which can influence its reactivity and interactions with other molecules .
Propiedades
Número CAS |
63077-66-7 |
|---|---|
Fórmula molecular |
C6H12N2O3 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(2R)-5-amino-2-(methylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-8-4(6(10)11)2-3-5(7)9/h4,8H,2-3H2,1H3,(H2,7,9)(H,10,11)/t4-/m1/s1 |
Clave InChI |
KSZFSNZOGAXEGH-SCSAIBSYSA-N |
SMILES isomérico |
CN[C@H](CCC(=O)N)C(=O)O |
SMILES canónico |
CNC(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



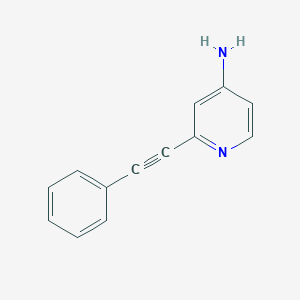
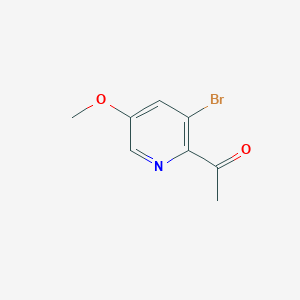
![3-Isobutyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13000506.png)

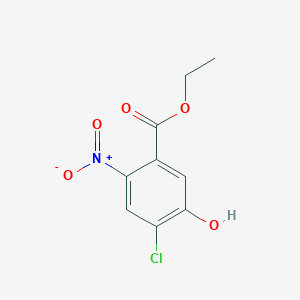
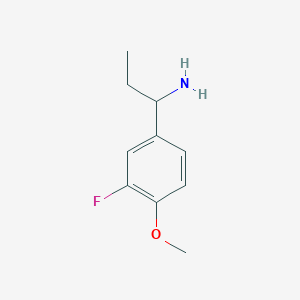
![3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B13000529.png)


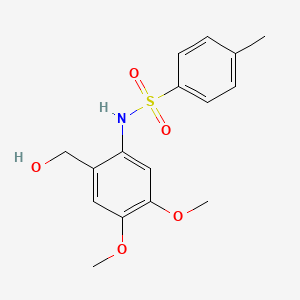
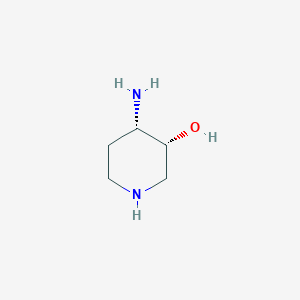
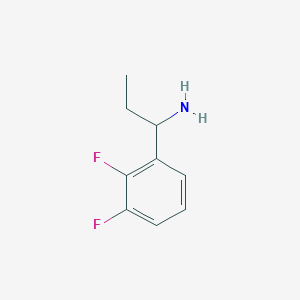
![5,7-Dimethylbenzo[d]isothiazole](/img/structure/B13000567.png)
